molecular formula C9H15N3 B12819213 4-(1H-Imidazol-2-yl)cyclohexanamine

4-(1H-Imidazol-2-yl)cyclohexanamine

Cat. No.: B12819213
M. Wt: 165.24 g/mol
InChI Key: DJYYTFMSLFGZJS-UHFFFAOYSA-N
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Description

4-(1H-Imidazol-2-yl)cyclohexanamine is a compound that features a cyclohexane ring substituted with an imidazole group at the 2-position and an amine group at the 4-position. This compound is part of the imidazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-Imidazol-2-yl)cyclohexanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexanone with an imidazole derivative in the presence of a reducing agent. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as nickel or palladium .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-(1H-Imidazol-2-yl)cyclohexanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazole derivatives, which can have different functional groups attached to the imidazole ring or the cyclohexane ring .

Scientific Research Applications

4-(1H-Imidazol-2-yl)cyclohexanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1H-Imidazol-2-yl)cyclohexanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological molecules, influencing their activity. This compound can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(1H-Imidazol-1-yl)phenol
  • 4-(1H-Imidazol-2-yl)aniline
  • 4-(1H-Imidazol-2-yl)benzylamine

Uniqueness

4-(1H-Imidazol-2-yl)cyclohexanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclohexane ring provides additional steric and electronic effects that differentiate it from other imidazole derivatives .

Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

4-(1H-imidazol-2-yl)cyclohexan-1-amine

InChI

InChI=1S/C9H15N3/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h5-8H,1-4,10H2,(H,11,12)

InChI Key

DJYYTFMSLFGZJS-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1C2=NC=CN2)N

Origin of Product

United States

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